molecular formula C9H8Br2O3 B1663257 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde CAS No. 20041-64-9

2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde

Cat. No.: B1663257
CAS No.: 20041-64-9
M. Wt: 323.97 g/mol
InChI Key: MZAISYPWQNBWED-UHFFFAOYSA-N
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Description

2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde is an organic compound with the molecular formula C9H8Br2O3 It is characterized by the presence of two bromine atoms, an ethoxy group, a hydroxyl group, and an aldehyde group attached to a benzene ring

Biochemical Analysis

Biochemical Properties

2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain respiratory and photosynthetic processes . The compound’s bromine atoms can participate in halogen bonding, which can influence its binding affinity to various biomolecules. Additionally, the hydroxy and ethoxy groups can form hydrogen bonds, further affecting its interactions.

Cellular Effects

The effects of this compound on cells are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the photosynthetic electron transport chain, which can lead to reduced cellular energy production . This inhibition can affect various cellular processes, including growth and division.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific enzymes and inhibit their activity. For instance, it acts as an inhibitor of certain metabolic pathways by binding to key enzymes and preventing their normal function . This binding can lead to changes in gene expression, as the cell attempts to compensate for the inhibited pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained inhibition of cellular processes, which may have implications for its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant inhibition of cellular processes. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful . These findings highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular function . Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . The compound’s hydrophobic and hydrophilic properties play a role in its distribution, impacting its overall efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s activity and function within the cell . Understanding its subcellular distribution is crucial for determining its precise role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde typically involves the bromination of 5-ethoxy-6-hydroxybenzaldehyde. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 2 and 3 positions of the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction and subsequent purification processes.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atoms under appropriate conditions.

Major Products Formed

    Oxidation: 2,3-Dibromo-5-ethoxy-6-hydroxybenzoic acid.

    Reduction: 2,3-Dibromo-5-ethoxy-6-hydroxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and inhibition due to its functional groups.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dibromo-5-methoxy-6-hydroxybenzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.

    2,3-Dibromo-5-ethoxy-6-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a hydroxyl group.

    2,3-Dibromo-5-ethoxybenzaldehyde: Lacks the hydroxyl group.

Uniqueness

2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both bromine atoms and the ethoxy group distinguishes it from other similar compounds, making it a valuable intermediate in organic synthesis and research.

Properties

IUPAC Name

2,3-dibromo-5-ethoxy-6-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O3/c1-2-14-7-3-6(10)8(11)5(4-12)9(7)13/h3-4,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAISYPWQNBWED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1O)C=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355070
Record name 2,3-dibromo-5-ethoxy-6-hydroxybenzaldehyde
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Molecular Weight

323.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20041-64-9
Record name 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde
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Record name NSC750187
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Record name 2,3-dibromo-5-ethoxy-6-hydroxybenzaldehyde
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Record name 20041-64-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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